1,2-Dibromo-3-isocyanatopropane
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Overview
Description
1,2-Dibromo-3-isocyanatopropane: is an organic compound with the molecular formula C₄H₅Br₂NO It is a derivative of propane, where two bromine atoms and one isocyanate group are attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-3-isocyanatopropane can be synthesized through the bromination of allyl isocyanate. The reaction typically involves the addition of bromine to the double bond of allyl isocyanate in the presence of a solvent like carbon tetrachloride. The reaction is carried out at low temperatures to control the addition and prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibromo-3-isocyanatopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of diols.
Addition Reactions: The isocyanate group can react with amines to form ureas or with alcohols to form carbamates.
Reduction Reactions: The compound can be reduced to form 1,2-diaminopropane derivatives.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, and alcohols.
Solvents: Carbon tetrachloride, dichloromethane, and ethanol.
Catalysts: Lewis acids like aluminum chloride for certain substitution reactions.
Major Products Formed:
Diols: Formed by substitution of bromine atoms with hydroxide ions.
Ureas and Carbamates: Formed by addition reactions with amines and alcohols, respectively.
Scientific Research Applications
Chemistry: 1,2-Dibromo-3-isocyanatopropane is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of polymers and other complex molecules .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 1,2-dibromo-3-isocyanatopropane involves its reactivity with nucleophiles. The bromine atoms and the isocyanate group are highly electrophilic, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate .
Molecular Targets and Pathways: The compound interacts with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This property is utilized in the design of drugs that can modify specific proteins or enzymes .
Comparison with Similar Compounds
1,2-Dibromo-3-chloropropane: Similar in structure but with a chlorine atom instead of an isocyanate group.
1,2-Dibromoethane: Lacks the isocyanate group and has a simpler structure.
1,3-Dibromopropane: The bromine atoms are positioned differently on the carbon chain.
Uniqueness: 1,2-Dibromo-3-isocyanatopropane is unique due to the presence of both bromine atoms and an isocyanate group. This combination imparts distinct reactivity and makes the compound valuable in various synthetic applications .
Properties
CAS No. |
61484-97-7 |
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Molecular Formula |
C4H5Br2NO |
Molecular Weight |
242.90 g/mol |
IUPAC Name |
1,2-dibromo-3-isocyanatopropane |
InChI |
InChI=1S/C4H5Br2NO/c5-1-4(6)2-7-3-8/h4H,1-2H2 |
InChI Key |
NBEJKUFPCUUBHV-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CBr)Br)N=C=O |
Origin of Product |
United States |
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